molecular formula C14H18O2 B12659198 2-(p-Methoxybenzyl)-2-methylpent-3-enal CAS No. 85136-04-5

2-(p-Methoxybenzyl)-2-methylpent-3-enal

Cat. No.: B12659198
CAS No.: 85136-04-5
M. Wt: 218.29 g/mol
InChI Key: BUBYHHZFOXNUOF-RUDMXATFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(p-methoxybenzyl)-2-methylpent-3-enal typically involves the reaction of p-methoxybenzaldehyde with other organic compounds under controlled conditions. The specific reaction conditions, such as temperature, pressure, and catalysts, can vary depending on the desired yield and purity of the product .

Industrial Production Methods

Industrial production of this compound often involves large-scale organic synthesis techniques. These methods are designed to maximize yield and efficiency while minimizing costs and environmental impact. The use of advanced technologies such as continuous flow reactors and automated synthesis systems is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-(p-methoxybenzyl)-2-methylpent-3-enal undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as solvent choice, temperature, and reaction time, are optimized based on the specific reaction being performed .

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of this compound can yield p-methoxybenzoic acid, while reduction can produce p-methoxybenzyl alcohol .

Scientific Research Applications

2-(p-methoxybenzyl)-2-methylpent-3-enal has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anti-cancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new drugs.

Mechanism of Action

The mechanism of action of 2-(p-methoxybenzyl)-2-methylpent-3-enal involves its interaction with various molecular targets and pathways. For instance, its potential anti-inflammatory effects may be mediated through the inhibition of specific enzymes or signaling pathways involved in the inflammatory response. Similarly, its anti-cancer properties could be related to its ability to induce apoptosis or inhibit cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-(p-methoxybenzyl)-2-methylpent-3-enal include:

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of structural features, which confer specific chemical and biological properties. For example, the presence of both the methoxy group and the enal structure contributes to its distinct reactivity and potential biological activities .

Properties

CAS No.

85136-04-5

Molecular Formula

C14H18O2

Molecular Weight

218.29 g/mol

IUPAC Name

(E)-2-[(4-methoxyphenyl)methyl]-2-methylpent-3-enal

InChI

InChI=1S/C14H18O2/c1-4-9-14(2,11-15)10-12-5-7-13(16-3)8-6-12/h4-9,11H,10H2,1-3H3/b9-4+

InChI Key

BUBYHHZFOXNUOF-RUDMXATFSA-N

Isomeric SMILES

C/C=C/C(C)(CC1=CC=C(C=C1)OC)C=O

Canonical SMILES

CC=CC(C)(CC1=CC=C(C=C1)OC)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.